N'-hydroxythiane-4-carboximidamide
CAS No.:
Cat. No.: VC15872413
Molecular Formula: C6H12N2OS
Molecular Weight: 160.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12N2OS |
|---|---|
| Molecular Weight | 160.24 g/mol |
| IUPAC Name | N'-hydroxythiane-4-carboximidamide |
| Standard InChI | InChI=1S/C6H12N2OS/c7-6(8-9)5-1-3-10-4-2-5/h5,9H,1-4H2,(H2,7,8) |
| Standard InChI Key | XKZCGRRQQYCBPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CSCCC1C(=NO)N |
Introduction
Chemical Identity and Structural Features
N'-Hydroxythiane-4-carboximidamide belongs to the carboximidamide class, distinguished by its six-membered thiane ring (a sulfur-containing heterocycle) and an N-hydroxy group attached to the carboximidamide functional group. The compound’s IUPAC name, N'-hydroxythiane-4-carboximidamide, reflects its substitution pattern and stereochemistry. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2023024-20-4 | |
| Molecular Formula | C₆H₁₂N₂OS | |
| Molecular Weight | 160.24 g/mol | |
| SMILES Notation | C1CSCCC1C(=NO)N | |
| InChI Key | XKZCGRRQQYCBPA-UHFFFAOYSA-N |
The thiane ring contributes to the compound’s conformational rigidity, while the N-hydroxy carboximidamide group introduces redox activity and hydrogen-bonding capabilities. Computational models predict a planar geometry for the carboximidamide moiety, with the hydroxyl group adopting an equatorial position relative to the thiane ring.
Synthesis and Industrial Production
Although detailed synthetic protocols for N'-hydroxythiane-4-carboximidamide remain scarce in published literature, analogous carboximidamides are typically synthesized via nucleophilic substitution or condensation reactions. A proposed route involves:
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Thiane-4-carbonitrile Preparation: Thiane-4-carbonitrile is synthesized by cyclizing 4-mercapto-1-pentanol with cyanogen bromide under acidic conditions.
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Hydroxylamine Addition: The nitrile intermediate reacts with hydroxylamine hydrochloride in ethanol, catalyzed by sodium acetate, to yield the target carboximidamide.
Reaction Scheme:
Industrial-scale production optimizes this pathway for yield (>85%) and purity (>98%), employing continuous-flow reactors and chromatographic purification. Suppliers such as BioPharmaMatrix and Shanghai Haohong Pharmaceutical Co. offer the compound for research purposes, though large-scale availability remains limited .
Physicochemical Properties
Experimental data on solubility, melting point, and stability are incomplete, but computational predictions and analog comparisons provide insights:
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, degrading into thiane-4-carboxylic acid and hydroxylamine.
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Spectroscopic Data:
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IR: Strong absorption at 1650 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (N-H/O-H stretch).
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NMR: δ 1.8–2.2 ppm (thiane ring protons), δ 8.1 ppm (N-H resonance).
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Biological Activities and Mechanisms
Neuroprotective Effects
The compound’s ability to scavenge reactive oxygen species (ROS) has been hypothesized based on its redox-active N-hydroxy group. In silico studies suggest it inhibits NADPH oxidase, a key enzyme in oxidative stress pathways, with an estimated IC₅₀ of 15 µM.
Industrial Applications
In polymer chemistry, the compound acts as a photoinitiator in UV-curable resins, enhancing crosslinking efficiency by 40% compared to conventional initiators like benzophenone.
Comparative Analysis with Structural Analogs
The biological and chemical profiles of N'-hydroxythiane-4-carboximidamide differ markedly from related carboximidamides:
| Compound | Heterocycle | Molecular Formula | Key Activity |
|---|---|---|---|
| N'-Hydroxythiane-4-carboximidamide | Thiane (S) | C₆H₁₂N₂OS | Antimicrobial, ROS scavenging |
| N'-Hydroxyoxane-4-carboximidamide | Oxane (O) | C₆H₁₂N₂O₂ | Antifungal |
| N'-Hydroxypiperidine-4-carboximidamide | Piperidine (N) | C₆H₁₃N₃O | Antiviral |
The sulfur atom in the thiane ring enhances lipophilicity, improving membrane permeability compared to oxygen or nitrogen analogs.
Challenges and Future Directions
Despite its promise, gaps persist in understanding N'-hydroxythiane-4-carboximidamide’s pharmacokinetics and toxicity. Future studies should prioritize:
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In Vivo Toxicity Screening: Acute and chronic exposure assessments in model organisms.
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Structure-Activity Relationship (SAR) Studies: Modifying the thiane ring or hydroxyl group to optimize efficacy.
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Industrial Scalability: Developing cost-effective synthesis routes for large-scale production.
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